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alpha-Cellobiose - 13299-27-9

alpha-Cellobiose

Catalog Number: EVT-14303636
CAS Number: 13299-27-9
Molecular Formula: C12H22O11
Molecular Weight: 342.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Alpha-cellobiose is a cellobiose with an alpha-configuration at the anomeric position.
4-O-beta-D-glucopyranosyl-alpha-D-glucopyranose is a natural product found in Rhizobium leguminosarum with data available.
Source

Alpha-cellobiose is typically sourced from the degradation of cellulose, which is found in the cell walls of plants. The enzymatic breakdown of cellulose by cellulolytic enzymes, such as cellobiose phosphorylase, yields alpha-cellobiose as one of the primary products. This disaccharide can also be synthesized through chemical methods or biotechnological approaches involving recombinant microorganisms.

Classification

Alpha-cellobiose falls under the category of oligosaccharides, specifically disaccharides. It is classified as a reducing sugar due to the free anomeric carbon at one end of the molecule, which can participate in redox reactions.

Synthesis Analysis

Methods

The synthesis of alpha-cellobiose can be achieved through various methods:

  1. Enzymatic Synthesis: Utilizing enzymes like cellobiose phosphorylase, which catalyzes the reversible phosphorolysis of cellobiose from glucose and inorganic phosphate. This method allows for high specificity and yield .
  2. Chemical Synthesis: Chemical methods involve the glycosylation of glucose derivatives under acidic or basic conditions, although these methods often yield lower purity compared to enzymatic approaches.
  3. Microbial Fermentation: Certain microorganisms can produce alpha-cellobiose during the fermentation process, utilizing cellulose as a substrate. For example, engineered strains of Pichia pastoris have shown potential in synthesizing cellobiose from sucrose .

Technical Details

The enzymatic synthesis often employs controlled conditions such as pH and temperature to optimize enzyme activity. For instance, studies have indicated that cellobiose phosphorylase exhibits optimal activity around pH 7.0 and can maintain significant activity across a range of pH levels .

Molecular Structure Analysis

Structure

Alpha-cellobiose consists of two molecules of D-glucose linked by a β-1,4-glycosidic bond. The molecular formula is C12H22O11C_{12}H_{22}O_{11}, and it has a molecular weight of approximately 342.30 g/mol.

Data

  • Molecular Weight: 342.30 g/mol
  • Molecular Formula: C12H22O11C_{12}H_{22}O_{11}
  • Structural Representation:
    Glucoseβ(14)Glucose\text{Glucose}-\beta(1\rightarrow 4)-\text{Glucose}

The structure can be visualized with the anomeric carbon at one end capable of participating in further reactions.

Chemical Reactions Analysis

Reactions

Alpha-cellobiose participates in several chemical reactions:

  1. Hydrolysis: Hydrolysis of alpha-cellobiose yields two glucose molecules, facilitated by enzymes such as β-glucosidases.
  2. Phosphorolysis: In the presence of inorganic phosphate, alpha-cellobiose can be converted back into glucose-1-phosphate and another glucose molecule through the action of cellobiose phosphorylase .

Technical Details

The kinetics of these reactions are influenced by factors such as substrate concentration, enzyme concentration, pH, and temperature. For instance, studies have shown that the reaction catalyzed by cellobiose phosphorylase follows a ping-pong mechanism rather than an ordered mechanism .

Mechanism of Action

Process

The mechanism by which alpha-cellobiose acts primarily revolves around its role in carbohydrate metabolism:

  • Enzymatic Breakdown: Enzymes like cellobiose phosphorylase cleave alpha-cellobiose into glucose units that can be further metabolized for energy production.
  • Energy Source: Glucose derived from alpha-cellobiose serves as a vital energy source for various organisms.

Data

The specific activity and kinetic parameters for enzymes acting on alpha-cellobiose have been extensively studied, revealing insights into their efficiency and substrate preferences .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water due to its hydroxyl groups.
  • Melting Point: Not well-defined due to its hygroscopic nature.

Chemical Properties

  • Stability: Stable under normal conditions but susceptible to hydrolysis in acidic or basic environments.
  • Reactivity: Reacts with reducing agents and can participate in Maillard reactions when heated with amino compounds.

Relevant analyses indicate that alpha-cellobiose retains its structural integrity under various conditions but can undergo transformations when exposed to specific enzymatic or chemical environments.

Applications

Scientific Uses

Alpha-cellobiose has several important applications:

  1. Research Tool: Used in studies related to cellulose degradation and carbohydrate metabolism.
  2. Food Industry: Explored for its potential as a sweetener or functional ingredient due to its low glycemic index.
  3. Biotechnology: Investigated for its role in biofuel production processes where cellulose breakdown is crucial.
Enzymatic Synthesis and Catalytic Mechanisms of α-Cellobiose

Role of Cellobiose 2-Epimerase in Anomeric Interconversion

Cellobiose 2-epimerase (CE; EC 5.1.3.11) is a unique enzyme that catalyzes the reversible epimerization of β-1,4-linked disaccharides at the C2 position of the reducing-end glucose moiety. This reaction converts cellobiose (Glcβ1-4Glc) to 4-O-β-D-mannosyl-D-glucose (Manβ1-4Glc) and lactose (Galβ1-4Glc) to epilactose (Galβ1-4Man) through a non-stereospecific keto-intermediate [6] [9]. Unlike typical epimerases that act on nucleotide-activated sugars, CE operates on unmodified disaccharides, making it biotechnologically significant for synthesizing rare sugars like epilactose, which exhibits prebiotic properties [6].

The catalytic mechanism involves three conserved histidine residues that orchestrate proton transfers (Table 1):

  • His-259 abstracts the H2 proton from the mannose residue.
  • His-200 polarizes the O2 atom to facilitate enolization.
  • His-390 protonates the intermediate at C2 to form glucose [9].

This process proceeds through four steps:

  • Ring opening: His-390 protonates the O5 atom of the reducing-end sugar.
  • Deprotonation: His-259 abstracts the H2 proton.
  • C2-C3 bond rotation: Allows transition between manno and gluco configurations.
  • Ring closure: His-390 deprotonates O5 to reform the pyranose ring [9].

Structural analyses of Rhodothermus marinus CE complexed with substrates (e.g., cellobiitol) confirm that Trp-322 and Trp-385 stabilize the substrate via stacking interactions with the reducing and non-reducing ends, respectively [9]. The enzyme’s (α/α)₆-barrel fold places these residues in optimal positions for substrate distortion and proton relay.

Table 1: Key Catalytic Residues in Cellobiose 2-Epimerase

ResidueFunctionConservation
His-259 (RmCE)General base; abstracts H2 protonUniversal in CEs
His-200 (RmCE)Polarizes O2 hydroxyl groupUniversal in CEs
His-390 (RmCE)Proton shuttle for ring opening/closureUniversal in CEs
Trp-322/Trp-385Substrate binding via CH-π interactionsVariable

Substrate-Specific Interactions in Glycoside Hydrolase Family 130 Enzymes

Glycoside Hydrolase Family 130 (GH130) encompasses phosphorylases critical for metabolizing β-mannosides, including α-cellobiose derivatives. These enzymes employ a phosphorolytic mechanism to cleave mannosidic bonds, producing α-mannose-1-phosphate (α-Man1P) and glucose [6] [8]. Substrate specificity is governed by conserved residues in the active site that recognize distinct linkage types:

  • β-1,4-mannosides: Targeted by 4-O-β-D-mannosyl-D-glucose phosphorylase (MGP) using a catalytic triad (Glu, Asp, Lys) [4].
  • β-1,2-mannosides: Degraded by β-1,2-mannooligosaccharide phosphorylases with E/K residue pairs for recognition [3].
  • β-1,3-mannosides: Processed by enzymes with E/R pairs for binding specificity [3].

Sequence similarity network (SSN) analysis of 6,308 GH130 sequences identified 15 meta-nodes, 9 of which represent uncharacterized phosphorylases. Key specificity determinants include:

  • Catalytic base absence: Phosphorylases lack the glutamate residue required for hydrolytic activity.
  • Linkage-specific motifs: β-1,2-specific enzymes conserve E/K pairs, while β-1,3-specific enzymes conserve E/R pairs [3].

Structural studies of Bacteroides fragilis MGP revealed a five-bladed β-propeller fold with inserted "tab helices" that enable hexamerization. The active site accommodates Manβ1-4Glc via hydrogen bonds with Glu-153, Asp-229, and Lys-232, positioning the glycosidic bond for in-line phosphorolysis [4]. Mutagenesis of these residues abolishes activity toward β-1,4-mannosides but not β-1,2-mannosides, confirming their role in substrate discrimination [6].

Table 2: Substrate Specificity Determinants in GH130 Enzymes

Linkage TypeConserved ResiduesProduct SpecificityBiological Role
β-1,2E/K pairMannose-1-phosphateYeast mannan degradation
β-1,3E/R pairMannose-1-phosphatePlant mannan utilization
β-1,4Glu, Asp, Lys triadMannose-1-phosphate + glucoseMannan metabolism in gut bacteria
β-1,4-Man-GlcA*UncharacterizedMannose-1-phosphate + GlcAShigella LPS degradation

GlcA: glucuronic acid; LPS: lipopolysaccharide [3]

Proton Relay Systems in β-Mannan Degradation Pathways

The degradation of β-mannans in gut bacteria relies on interconnected enzymatic steps featuring proton relay systems. A well-characterized pathway in Bacteroides fragilis involves three enzymes working sequentially:

  • Endo-β-1,4-mannanase (ManA): Hydrolyzes mannan to mannobiose.
  • Cellobiose 2-epimerase (BF0774): Converts mannobiose (Manβ1-4Man) to 4-O-β-D-mannosyl-D-glucose (Manβ1-4Glc).
  • Mannosylglucose phosphorylase (MGP): Phosphorolyzes Manβ1-4Glc to α-Man1P and glucose [4] [6].

MGP’s catalytic mechanism employs a proton relay system for glycosidic bond cleavage:

  • Glu-153: Deprotonates inorganic phosphate (Pi), activating it for nucleophilic attack.
  • Asp-229: Orients Glu-153 via hydrogen bonding.
  • Lys-232: Stabilizes the mannosyl oxocarbenium ion transition state [4].

This proton shuttle enables MGP to coordinate acid/base catalysis without covalent intermediates. Structural studies show Pi binds deep within the β-propeller cleft, positioned 3.5 Å from the anomeric carbon of mannose. The reaction proceeds with inversion of anomeric configuration, producing α-Man1P [4].

The broader proton relay network extends to upstream enzymes. CE’s His-259 and His-390 residues align with MGP’s catalytic residues, ensuring metabolic flux toward glycolysis. This compartmentalized system allows gut bacteria like B. fragilis to utilize β-mannans as carbon sources efficiently [6] [10].

Table 3: Proton Relay Components in β-Mannan Degradation Enzymes

EnzymeCatalytic ResiduesProton Relay FunctionStructural Feature
Mannosylglucose phosphorylase (MGP)Glu-153, Asp-229, Lys-232Activates phosphate; stabilizes oxocarbenium ion5-bladed β-propeller
Cellobiose 2-epimerase (CE)His-259, His-200, His-390Mediates deprotonation/reprotonation at C2(α/α)₆-barrel
β-1,4-Mannanase (ManA)Glu-322 (catalyst), Glu-429 (proton donor)Hydrolyzes β-1,4-mannosidic bonds(β/α)₈ TIM barrel

Properties

CAS Number

13299-27-9

Product Name

alpha-Cellobiose

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11+,12+/m1/s1

InChI Key

GUBGYTABKSRVRQ-MFRLZQSSSA-N

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O

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